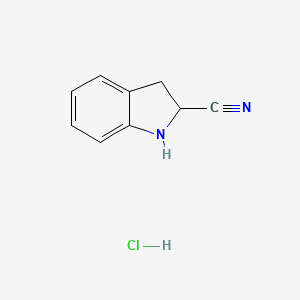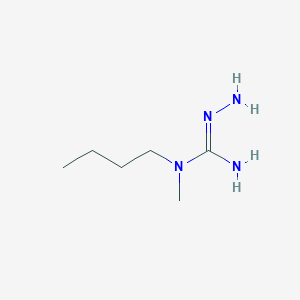
N-Butyl-N-methylhydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-methylhydrazinecarboximidamide is an organic compound with the molecular formula C6H16N4. It is a derivative of hydrazinecarboximidamide, where the hydrogen atoms are replaced by butyl and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methylhydrazinecarboximidamide typically involves the reaction of butylamine and methylhydrazine with a suitable carbonyl compound. One common method is the condensation reaction between butylamine and methylhydrazine in the presence of a carbonyl donor, such as formaldehyde or acetone. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as copper(II) triflate (Cu(OTf)2), can be used to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
N-Butyl-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of alkyl or aryl-substituted hydrazinecarboximidamides .
科学研究应用
N-Butyl-N-methylhydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
作用机制
The mechanism of action of N-Butyl-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
相似化合物的比较
Similar Compounds
N-Butyl-N-methylamine: A related compound with similar structural features but different functional groups.
N-Butyl-N-methylnitrosamine: Another similar compound with a nitroso group instead of a hydrazinecarboximidamide group.
Uniqueness
N-Butyl-N-methylhydrazinecarboximidamide is unique due to its specific combination of butyl and methyl groups attached to the hydrazinecarboximidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C6H16N4 |
|---|---|
分子量 |
144.22 g/mol |
IUPAC 名称 |
2-amino-1-butyl-1-methylguanidine |
InChI |
InChI=1S/C6H16N4/c1-3-4-5-10(2)6(7)9-8/h3-5,8H2,1-2H3,(H2,7,9) |
InChI 键 |
XRVRXELZAJOXLW-UHFFFAOYSA-N |
手性 SMILES |
CCCCN(C)/C(=N/N)/N |
规范 SMILES |
CCCCN(C)C(=NN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)
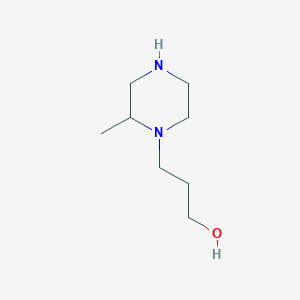

![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
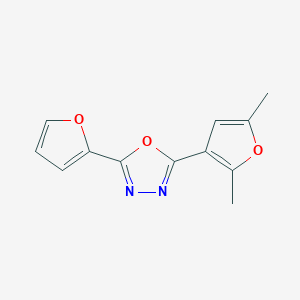
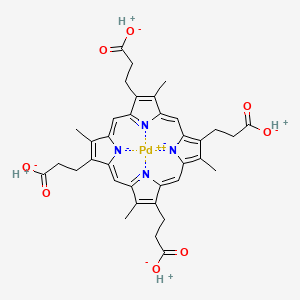
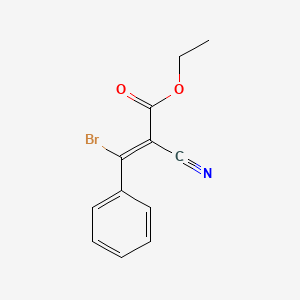
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
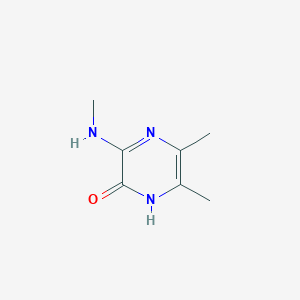
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)
